

# 7-Methyl-3-methyluric acid-d3 chemical structure and properties

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## Compound of Interest

Compound Name: 7-Methyl-3-methyluric acid-d3

Cat. No.: B561666

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## An In-depth Technical Guide to 7-Methyl-3-methyluric acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **7-Methyl-3-methyluric acid-d3**, a key analytical standard in metabolic research and drug development.

## Chemical Structure and Properties

**7-Methyl-3-methyluric acid-d3** is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine. The deuterium labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

Chemical Structure:

- IUPAC Name: 7-methyl-3-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6,8-trione
- Synonyms: 3,7-Dimethyluric Acid-d3, Ba 2754-d3[1]

The structure consists of a purine core with methyl groups at the 7 and deuterated methyl at the 3 positions.

## Physicochemical Properties:

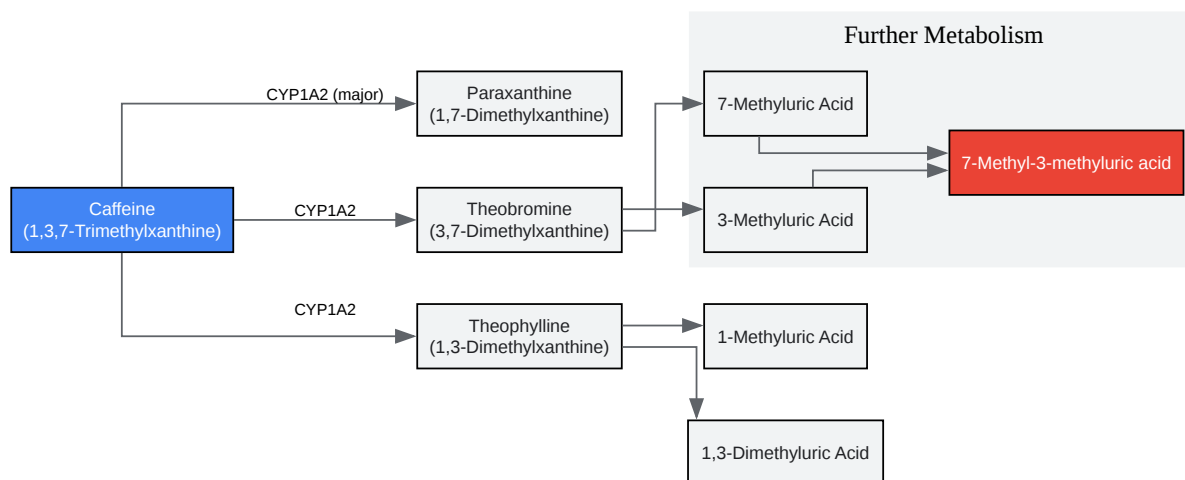
A summary of the key quantitative data for **7-Methyl-3-methyluric acid-d3** is presented in the table below for easy reference and comparison.

| Property            | Value  | Source          |
|---------------------|--|-----------------|
| Molecular Formula   | C <sub>7</sub> H <sub>5</sub> D <sub>3</sub> N <sub>4</sub> O <sub>3</sub> | [1][2][3][4][5] |
| Molecular Weight    | 199.18 g/mol   | [1][2][3][4][5] |
| CAS Number          | 383160-11-0  | [1][2][3][4][5] |
| Appearance          | White Solid  | [1][6]          |
| Melting Point       | >300°C   | [6]             |
| Solubility          | Soluble in Ammonium Hydroxide, DMSO, and Water.<br>[6]                     |                 |
| Storage Temperature | -20°C  | [5]             |

## Role in Metabolic Pathways

7-Methyl-3-methyluric acid is a downstream metabolite in the complex caffeine metabolism pathway. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[2][7] This process involves a series of demethylation and oxidation reactions. The major initial step is the conversion of caffeine to paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[2][7] These primary metabolites are further metabolized to various methylxanthines and methyluric acids, including 7-Methyl-3-methyluric acid.

The following diagram illustrates the simplified metabolic pathway leading to the formation of 7-Methyl-3-methyluric acid.



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Caption: Simplified Caffeine Metabolic Pathway.

## Experimental Protocols: Application as an Internal Standard

Due to its structural similarity to caffeine and its metabolites and its distinct mass, **7-Methyl-3-methyluric acid-d3** is an excellent internal standard for their quantification in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify caffeine and its major metabolites in human urine using LC-MS/MS with **7-Methyl-3-methyluric acid-d3** as an internal standard.

Methodology:

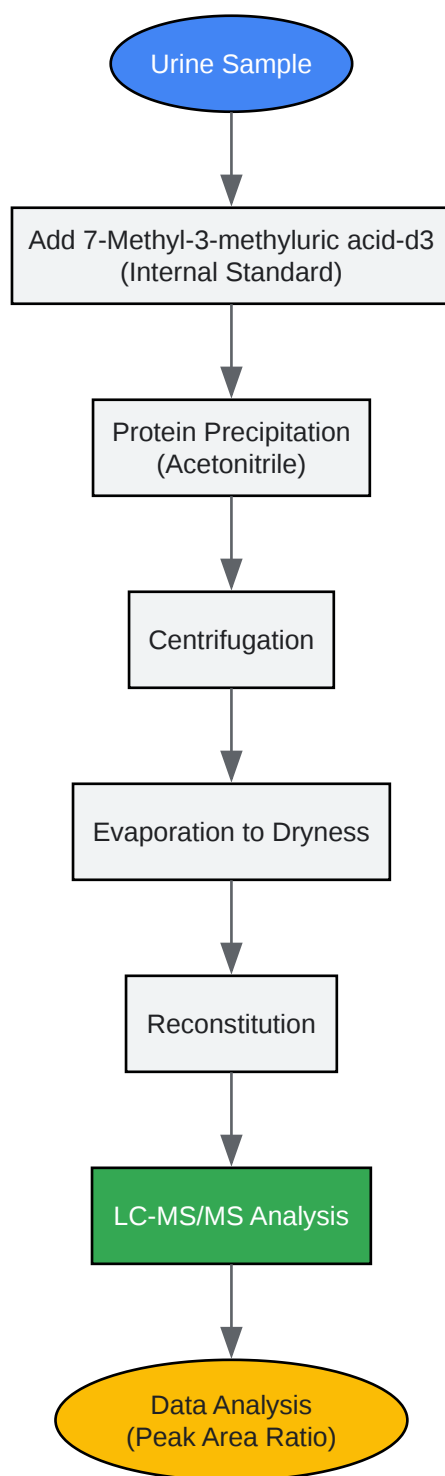
- Sample Preparation:
  - Thaw frozen urine samples and vortex to ensure homogeneity.

- To 100 µL of urine, add 25 µL of a working solution of **7-Methyl-3-methyluric acid-d3** (concentration to be optimized based on expected analyte levels).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    - Mobile Phase A: 0.1% formic acid in water.
    - Mobile Phase B: 0.1% formic acid in acetonitrile.
    - Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.
    - Flow Rate: 0.3 mL/min.
    - Injection Volume: 5 µL.
  - Tandem Mass Spectrometry (MS/MS):
    - Ionization Mode: Positive Electrospray Ionization (ESI+).
    - Detection Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined and optimized.

Data Analysis:

- The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (**7-Methyl-3-methyluric acid-d3**).
- A calibration curve is constructed using known concentrations of the analytes spiked into a blank matrix.

Workflow Diagram:



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Caption: LC-MS/MS Sample Preparation Workflow.

## Conclusion

**7-Methyl-3-methyluric acid-d3** is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable accurate and precise quantification of caffeine and its metabolites. The methodologies outlined in this guide provide a solid foundation for its application in various research and development settings.

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